

"4-Ethyl-1,2-dimethylcyclopentane" CAS number and identifiers

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Compound of Interest

Compound Name: 4-Ethyl-1,2-dimethylcyclopentane

Cat. No.: B14290526

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An In-depth Technical Guide to **4-Ethyl-1,2-dimethylcyclopentane**: Isomers, Identification, and Properties

Executive Summary

4-Ethyl-1,2-dimethylcyclopentane is a saturated hydrocarbon belonging to the cycloalkane family. Its structure, consisting of a five-membered ring with three chiral centers, gives rise to multiple stereoisomers. This complexity makes precise identification and characterization crucial for its application in research and chemical synthesis. This guide provides a detailed overview of the chemical identifiers, physicochemical properties, and structural nuances of **4-Ethyl-1,2-dimethylcyclopentane**, with a focus on the available data for its various isomeric forms. The content herein is intended for researchers, chemists, and professionals in the field of drug development and chemical sciences who require a comprehensive understanding of this compound.

Chemical Identity and Stereoisomerism

The name "**4-Ethyl-1,2-dimethylcyclopentane**" is structurally ambiguous as it does not specify the stereochemistry at the three chiral centers (carbons 1, 2, and 4). This results in 2^3 or eight possible stereoisomers. Each unique spatial arrangement of the ethyl and two methyl groups relative to the cyclopentane ring is a distinct chemical entity with its own unique CAS number and properties.

The primary isomers are often distinguished by the relative positions (cis or trans) of the substituents. Due to the challenges in isolating and characterizing each specific isomer, comprehensive data is not available for all eight. However, data for specific, defined stereoisomers can be found in various chemical databases.

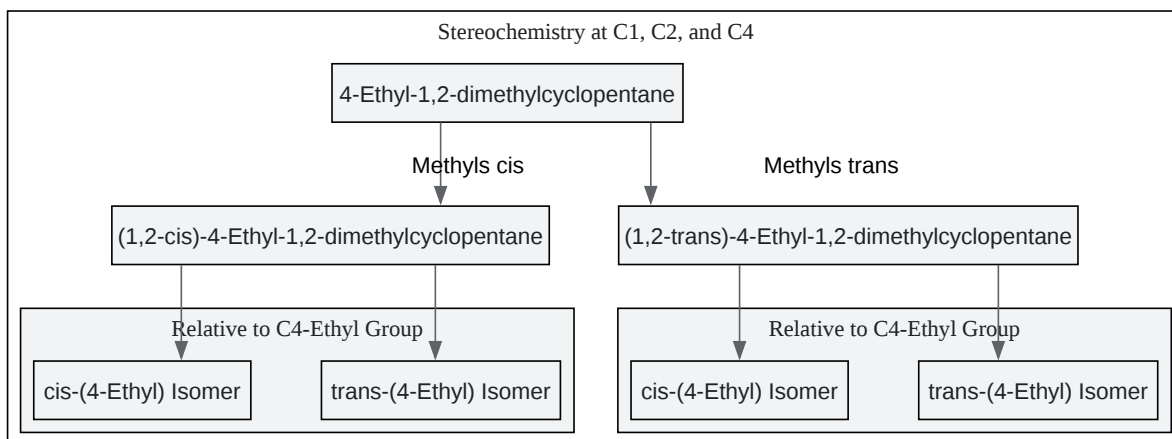
Key Identifiers

A summary of identifiers for known stereoisomers of **4-Ethyl-1,2-dimethylcyclopentane** is presented below. The lack of a single CAS number for the general name underscores the importance of specifying the exact stereoisomer in any scientific context.

Identifier	Value	Source
Chemical Formula	C ₉ H ₁₈	N/A
Molecular Weight	126.24 g/mol	N/A
CAS Number (Unspecified Isomer)	932-39-8	
CAS Number ((1S,2S,4R)-isomer)	39966-70-2	
PubChem CID (for CAS 932-39-8)	13589	
PubChem CID (for CAS 39966-70-2)	35593	
Synonyms	1-Ethyl-2,5-dimethylcyclopentane; Cyclopentane, 4-ethyl-1,2-dimethyl-	

Structural Isomerism Explained

The relationship between the substituents on the cyclopentane ring dictates the molecule's overall shape and energy, which in turn influences its physical and chemical properties. The diagram below illustrates the foundational cis/trans isomerism possible for the substituents at positions 1, 2, and 4.



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Caption: Logical breakdown of the primary stereoisomeric forms of **4-Ethyl-1,2-dimethylcyclopentane**.

Physicochemical and Safety Data

Predictive models and limited experimental data provide insight into the properties and hazards associated with this compound class. The data presented is generally for the unspecified isomer mixture unless otherwise noted.

Properties Table

Property	Value	Source
Boiling Point	143.4 °C (Predicted)	
Density	0.776 g/cm ³ (Predicted)	
Refractive Index	1.426 (Predicted)	
Flash Point	24.3 °C (Predicted)	

Safety and Hazard Information

As a volatile hydrocarbon, **4-Ethyl-1,2-dimethylcyclopentane** is expected to be flammable. While specific GHS classifications for this exact compound are not widely published, related cycloalkanes carry warnings for flammability and potential aspiration hazards.

- GHS Pictograms: GHS02 (Flammable)
- Hazard Statements: H225 (Highly flammable liquid and vapor)
- Precautionary Statements: P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P233 (Keep container tightly closed), P240 (Ground/bond container and receiving equipment).

Note: The safety information is based on predictions for CAS 932-39-8 and should be treated as a guideline. A comprehensive risk assessment should be performed before handling.

Experimental Protocols: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Due to its volatility, GC-MS is the premier analytical technique for separating and identifying the isomers of **4-Ethyl-1,2-dimethylcyclopentane** and quantifying them in a mixture.

Objective

To separate and identify the components of a sample containing **4-Ethyl-1,2-dimethylcyclopentane** isomers.

Materials and Equipment

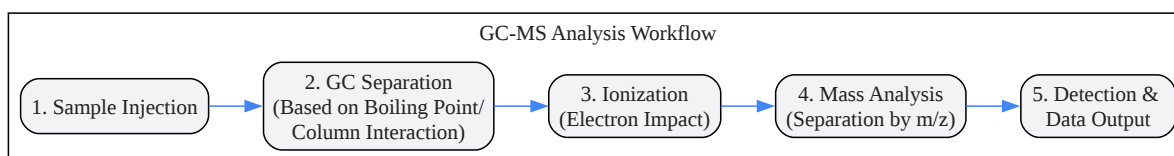
- Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
- Non-polar capillary column (e.g., DB-5ms, HP-5ms, or similar)
- Helium (carrier gas)
- Sample vial with septum

- Microsyringe
- Sample of **4-Ethyl-1,2-dimethylcyclopentane** (dissolved in a volatile solvent like hexane if necessary)

Step-by-Step Methodology

- Sample Preparation:
 - Ensure the sample is free of non-volatile residues. If analyzing a mixture, dissolve a small amount (e.g., 1 μ L) in a volatile solvent like hexane (1 mL) in a GC vial.
- Instrument Setup:
 - Injector: Set to a temperature of 250 °C. Use split mode (e.g., 50:1 split ratio) to avoid column overloading.
 - Oven Program:
 - Initial Temperature: 40 °C, hold for 2 minutes.
 - Ramp: Increase temperature at a rate of 5 °C/min to 150 °C.
 - Hold: Hold at 150 °C for 5 minutes.
 - Carrier Gas: Set Helium flow to a constant rate of 1.0 mL/min.
 - MS Detector:
 - Transfer Line Temperature: 280 °C.
 - Ion Source Temperature: 230 °C.
 - Scan Range: 40-250 m/z.
 - Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the detector).
- Injection and Data Acquisition:

- Inject 1 μL of the prepared sample into the GC.
- Start the data acquisition program simultaneously.
- Data Analysis:
 - Analyze the resulting total ion chromatogram (TIC). Different isomers will elute at different retention times.
 - Examine the mass spectrum for each peak. The molecular ion peak (M^+) should be visible at $m/z = 126$.
 - Characteristic fragmentation patterns for cycloalkanes will be observed. Look for major fragments corresponding to the loss of ethyl ($m/z = 97$) and methyl ($m/z = 111$) groups.
 - Compare the obtained spectra and retention times with a known reference standard or a spectral library (e.g., NIST) for positive identification.



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Caption: A simplified workflow diagram for the GC-MS analysis of volatile organic compounds.

References

- National Institute of Standards and Technology (NIST). Cyclopentane, 4-ethyl-1,2-dimethyl-. NIST Chemistry WebBook, SRD 69. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 13589, **4-Ethyl-1,2-dimethylcyclopentane**. PubChem. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 35593, Cyclopentane, 4-ethyl-1,2-dimethyl-, (1S,2S,4R)-. PubChem. [Link]

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